Disodium 4-hydroxynaphthalene-2,6-disulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 4-hydroxynaphthalene-2,6-disulphonate is an organic compound with the molecular formula C10H6Na2O7S2. It is a disodium salt of 4-hydroxynaphthalene-2,6-disulfonic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Disodium 4-hydroxynaphthalene-2,6-disulphonate can be synthesized through the sulfonation of 4-hydroxynaphthalene. The process involves the reaction of 4-hydroxynaphthalene with sulfuric acid, followed by neutralization with sodium hydroxide to form the disodium salt. The reaction conditions typically include controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactors where 4-hydroxynaphthalene is treated with sulfuric acid. The resulting sulfonic acid is then neutralized with sodium hydroxide to produce the disodium salt. The process is optimized for high yield and purity, with careful control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Disodium 4-hydroxynaphthalene-2,6-disulphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form naphthols.
Substitution: The sulfonic acid groups can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonic acid groups under basic conditions.
Major Products
Oxidation: Quinones
Reduction: Naphthols
Substitution: Sulfonated derivatives
Scientific Research Applications
Disodium 4-hydroxynaphthalene-2,6-disulphonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in staining techniques for visualizing biological samples.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of chelating agents and surfactants.
Mechanism of Action
The mechanism of action of disodium 4-hydroxynaphthalene-2,6-disulphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may interact with enzymes involved in oxidative stress, modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
Disodium 4-hydroxynaphthalene-2,6-disulphonate can be compared with other similar compounds such as:
Disodium 4,5-dihydroxynaphthalene-2,7-disulphonate: Similar structure but with an additional hydroxyl group.
Disodium 1-hydroxynaphthalene-3,6-disulphonate: Different position of hydroxyl and sulfonic acid groups.
Uniqueness
This compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Properties
CAS No. |
24402-46-8 |
---|---|
Molecular Formula |
C10H6Na2O7S2 |
Molecular Weight |
348.3 g/mol |
IUPAC Name |
disodium;4-hydroxynaphthalene-2,6-disulfonate |
InChI |
InChI=1S/C10H8O7S2.2Na/c11-10-5-8(19(15,16)17)3-6-1-2-7(4-9(6)10)18(12,13)14;;/h1-5,11H,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2 |
InChI Key |
RLZVCSMLCVGDHP-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.